molecular formula C6H8N2O2S B1292003 (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid CAS No. 62556-93-8

(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid

Cat. No.: B1292003
CAS No.: 62556-93-8
M. Wt: 172.21 g/mol
InChI Key: LLGKNBNMTYLSJD-UHFFFAOYSA-N
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Description

(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bacterial Catabolism of Indole-3-acetic Acid

Bacteria possess the ability to catabolize indole-3-acetic acid (IAA), a molecule structurally different but relevant in the context of microbial interactions with plant hormones. This ability benefits bacteria by allowing them to utilize IAA as a carbon, nitrogen, and energy source. The iac/iaa gene clusters are central to this process, offering insights into the microbial degradation of plant-derived compounds and their potential applications in biotechnology and medicine (Laird, Flores, & Leveau, 2020).

Synthesis and Structural Properties of Novel Compounds

The synthesis and evaluation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, through the reaction of chloral with substituted anilines, underline the potential of thiazole derivatives in chemical synthesis. These compounds offer insights into the versatility of thiazole structures for developing new chemical entities with potential applications in various fields (Issac & Tierney, 1996).

Neuropharmacology of YM872

YM872, a potent AMPA receptor antagonist with high water solubility, demonstrates neuroprotective properties. This research showcases the therapeutic potential of such compounds in treating acute stroke, highlighting the importance of receptor-targeted therapies in neurology (Takahashi et al., 2006).

Chemistry of DCNP in Heterocycles Synthesis

The review on 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones (DCNP) discusses its role as a building block in synthesizing various heterocyclic compounds. This highlights the chemical versatility and potential applications of compounds structurally related to thiazoles in synthesizing complex structures (Gomaa & Ali, 2020).

Advanced Oxidation Processes for Acetaminophen Degradation

This review focuses on the advanced oxidation processes (AOPs) for treating acetaminophen in aqueous media, detailing the kinetics, mechanisms, and by-products of degradation. It underscores the environmental and health implications of pharmaceutical pollutants and the importance of efficient degradation technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .

Future Directions

In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . These compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

Biochemical Analysis

Biochemical Properties

(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cellular signaling, modulating their function and impacting cellular responses .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, thiazole derivatives have been shown to inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, this compound may influence gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives exhibit varying degrees of stability under different conditions . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy . Long-term studies have also indicated potential effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and antimicrobial properties . At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For instance, thiazole derivatives are known to undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via the renal or hepatic routes . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the bioavailability and therapeutic efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been observed to localize in the nucleus, where they can modulate gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.

Properties

IUPAC Name

2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-4(2-5(9)10)11-6(7)8-3/h2H2,1H3,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGKNBNMTYLSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625126
Record name (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62556-93-8
Record name (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.